3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
The compound 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic benzamide derivative featuring a thiazole core substituted with a methyl group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group, while the benzamide component includes a 3-methoxy substituent. The (2Z) configuration at the thiazol-2(3H)-ylidene double bond suggests a planar geometry that may influence π-π stacking interactions and electronic properties.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-methoxy-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-17(20-23-18(25-29-20)13-7-9-15(27-2)10-8-13)30-21(22-12)24-19(26)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,22,24,26) |
InChI Key |
FWZNQRZJULQQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylhydrazine and 3-methoxybenzoyl chloride. These intermediates undergo cyclization reactions to form the oxadiazole and thiazole rings, followed by coupling reactions to assemble the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole and thiazole rings can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the heterocyclic rings can produce simpler heterocycles .
Scientific Research Applications
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several benzamide-based heterocycles documented in the literature. Below is a detailed comparison with analogs from the evidence, focusing on synthesis, physicochemical properties, and functional group variations.
Structural and Functional Group Comparisons
Core Heterocycles: The target compound contains a 1,3-thiazole ring fused with a 1,2,4-oxadiazole group. In contrast, analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () feature 1,3,4-thiadiazole and isoxazole rings . N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () replaces oxadiazole with a thiadiazole core and introduces an acryloyl group .
Substituents :
- The 4-methoxyphenyl group on the oxadiazole ring distinguishes the target compound from analogs like 8a–c (), which have acetyl or ester substituents on pyridine or phenyl rings .
- The 3-methoxy group on the benzamide moiety is absent in compounds such as 6 and 8a , which instead feature unsubstituted benzamides .
Physicochemical Properties
- The higher melting point of 8a (290°C) compared to 6 (160°C) reflects increased molecular rigidity due to its pyridine-acetyl substituent. The target compound’s melting point is expected to fall within this range, influenced by its methoxy and oxadiazole groups.
Electronic and Steric Effects
- The 4-methoxyphenyl group may improve solubility compared to nonpolar analogs like 8a, which lacks methoxy substituents.
Biological Activity
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide (CAS Number: 1092338-90-3) is a synthetic organic compound notable for its complex structure and potential therapeutic applications. The compound features a combination of methoxy groups, oxadiazole, and thiazole rings, which contribute to its diverse biological activities. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is with a molecular weight of 422.5 g/mol. Its structure is characterized by multiple functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1092338-90-3 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the presence of oxadiazole and thiazole rings has been associated with significant antibacterial and antifungal activities. In vitro studies have shown that derivatives of thiazole exhibit potent activity against various bacterial strains, suggesting that 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide may also possess similar properties.
Anticancer Activity
Compounds containing oxadiazole and thiazole moieties have been extensively studied for their anticancer potential. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. Given the structural similarities, it is plausible that 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide may also exhibit anticancer effects. Further research is needed to elucidate its specific mechanisms of action.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated through its interaction with tumor necrosis factor-alpha (TNFα) pathways. Compounds that inhibit TNFα signaling are known to alleviate symptoms in various inflammatory diseases. In silico studies have suggested that similar compounds can effectively bind to TNFR1 receptors, indicating a possible therapeutic role for 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide in managing inflammatory conditions.
Case Studies
Several case studies have reported on the biological activities of compounds structurally related to 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide:
- Anticancer Activity : A study on a related thiazole derivative showed significant cytotoxic effects against human breast cancer cells with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : A series of oxadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
